N-(5-chloro-2-methoxyphenyl)-2-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}acetamide
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Overview
Description
N-(5-chloro-2-methoxyphenyl)-2-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}acetamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a combination of aromatic rings, a piperazine moiety, and functional groups such as chloro, methoxy, and trifluoromethyl, which contribute to its distinctive properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-chloro-2-methoxyphenyl)-2-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}acetamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common route includes the following steps:
Preparation of 5-chloro-2-methoxyaniline: This intermediate can be synthesized by chlorination of 2-methoxyaniline.
Formation of 3-(trifluoromethyl)phenylpiperazine: This involves the reaction of 3-(trifluoromethyl)aniline with piperazine under specific conditions.
Coupling Reaction: The final step involves coupling 5-chloro-2-methoxyaniline with 3-(trifluoromethyl)phenylpiperazine using acetic anhydride as a coupling agent to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of advanced catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(5-chloro-2-methoxyphenyl)-2-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}acetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The chloro and methoxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for methoxy group substitution.
Major Products
Oxidation: Formation of corresponding quinones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted derivatives with altered functional groups.
Scientific Research Applications
N-(5-chloro-2-methoxyphenyl)-2-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}acetamide has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(5-chloro-2-methoxyphenyl)-2-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}acetamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N-(5-chloro-2-methoxyphenyl)-2-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}acetamide: can be compared with other compounds such as:
Uniqueness
The uniqueness of This compound lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This makes it a valuable compound for targeted research and development in various scientific domains.
Properties
Molecular Formula |
C20H21ClF3N3O2 |
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Molecular Weight |
427.8 g/mol |
IUPAC Name |
N-(5-chloro-2-methoxyphenyl)-2-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]acetamide |
InChI |
InChI=1S/C20H21ClF3N3O2/c1-29-18-6-5-15(21)12-17(18)25-19(28)13-26-7-9-27(10-8-26)16-4-2-3-14(11-16)20(22,23)24/h2-6,11-12H,7-10,13H2,1H3,(H,25,28) |
InChI Key |
FUWVTGCUTPHLIP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)NC(=O)CN2CCN(CC2)C3=CC=CC(=C3)C(F)(F)F |
Origin of Product |
United States |
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